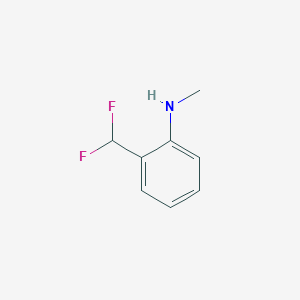

2-(difluoromethyl)-N-methylaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9F2N |

|---|---|

Molecular Weight |

157.16 g/mol |

IUPAC Name |

2-(difluoromethyl)-N-methylaniline |

InChI |

InChI=1S/C8H9F2N/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5,8,11H,1H3 |

InChI Key |

BMECWZMAVFBSBB-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC=CC=C1C(F)F |

Origin of Product |

United States |

State of the Art Synthetic Methodologies for 2 Difluoromethyl N Methylaniline and Its Precursors

Regioselective Difluoromethylation Approaches to Substituted Anilines

The introduction of the difluoromethyl (CF₂H) group into aromatic systems, particularly anilines, is a significant area of research due to the unique properties this moiety imparts on bioactive molecules. Achieving regioselectivity, especially at the ortho-position of anilines, is a formidable challenge. Modern strategies largely revolve around direct C-H functionalization, which avoids the need for pre-functionalized substrates.

Transition-Metal-Catalyzed C-H Difluoromethylation Strategies

Transition-metal catalysis offers powerful tools for the direct and selective functionalization of C-H bonds. While ortho-difluoromethylation of a free aniline (B41778) is challenging, strategies using directing groups on the aniline nitrogen have been developed to achieve the desired regioselectivity.

Ruthenium(II) catalysts have been employed for the para-selective C-H difluoromethylation of anilides, which are protected forms of anilines. thieme.de This approach highlights the challenge of directing the functionalization to the ortho-position, as chelation-assisted ortho-functionalization is more common but can be sterically hindered. thieme.de The development of catalysts and directing groups that favor ortho-difluoromethylation is an ongoing area of research.

Palladium catalysis has been successfully used for the decarbonylative C-H difluoromethylation of azoles, demonstrating a method where a difluoromethyl group is installed at an acidic C(sp²)–H bond. acs.org This strategy relies on the concerted metalation-deprotonation (CMD) mechanism, often facilitated by specialized ligands like XantPhos. acs.org Adapting such a strategy to anilines would likely require a directing group to facilitate the C-H activation at the ortho-position. The general principle involves the activation of a C-H bond by a transition metal center, followed by the reaction with a difluoromethyl source.

| Catalyst System | Substrate Type | Selectivity | Key Features |

| Ruthenium(II) | Anilides, Indolines | para-selective | Employs a directing group strategy to functionalize a distant C-H bond. thieme.de |

| Palladium(II)/XantPhos | Azoles | C2-selective | Proceeds via a decarbonylative pathway with difluoromethyl carboxylic acid derivatives. acs.org |

Photoredox-Catalyzed Difluoromethylation Protocols

Photoredox catalysis has emerged as a mild and powerful method for generating radical intermediates under visible light irradiation, enabling a variety of transformations, including difluoromethylation. nih.govyoutube.com These methods are often advantageous due to their operational simplicity and use of cheaper, more sustainable organic photocatalysts instead of transition metals. nih.gov

Two primary photoinduced pathways for the difluoroalkylation of anilines have been described:

Organophotocatalysis via Oxidative Quenching : In this cycle, a photocatalyst, such as Eosin Y, is excited by visible light. nih.govacs.org The excited photocatalyst reduces a difluoroalkylating agent (e.g., ethyl difluoroiodoacetate, ICF₂COOEt) to generate a difluoroalkyl radical. The oxidized photocatalyst is then regenerated by oxidizing the aniline substrate to a radical cation. The aniline radical cation and the difluoroalkyl radical then combine to form the ortho-difluoroalkylated product after deprotonation. nih.govacs.org This method provides good regioselectivity for the ortho position due to the directing effect of the amino group. acs.org

Electron Donor-Acceptor (EDA) Complex Formation : An alternative, photocatalyst-free approach involves the formation of an EDA complex directly between the electron-rich aniline and an electron-poor difluoroalkylating agent like ICF₂COOEt. nih.govacs.org Upon photoirradiation, a single electron transfer (SET) occurs within this complex, generating an aniline radical cation and a difluoroalkyl radical, which then couple to yield the desired product. acs.org This method is operationally simple and avoids the need for an external photocatalyst. nih.gov

These photoredox methods are tolerant of a wide range of functional groups on the aniline ring, including electron-donating and moderately electron-withdrawing groups. acs.org

| Method | Reagents | Key Intermediate | Advantages |

| Organophotocatalysis | Aniline, ICF₂COOEt, Eosin Y, Base | Aniline radical cation, difluoroalkyl radical | Mild conditions, transition-metal-free, good functional group tolerance. nih.govacs.org |

| EDA Complex | Aniline, ICF₂COOEt, Base | Ground-state EDA complex | Photocatalyst-free, operationally simple, sustainable. nih.govacs.org |

Electrophilic and Nucleophilic Difluoromethylation Reagents in Fluorinated Aniline Synthesis

Beyond C-H activation, the synthesis of fluorinated anilines can be achieved using reagents that deliver the difluoromethyl group as either an electrophile or a nucleophile.

Electrophilic Difluoromethylation : These methods typically involve the reaction of an aniline derivative with a reagent that acts as a source of an electrophilic "CF₂H⁺" equivalent or a difluorocarbene (:CF₂). Commercially available ethyl bromodifluoroacetate can serve as a difluorocarbene precursor in the presence of a base. rsc.org This approach has been used for the N-difluoromethylation of N-pyridyl-substituted anilines, showcasing its utility in forming N-CF₂H bonds under operationally simple conditions. rsc.org The reaction of difluorocarbene with the nitrogen atom of an amine is a common strategy for synthesizing N-difluoromethyl compounds. acs.org

Nucleophilic Difluoromethylation : These strategies employ reagents that deliver a nucleophilic "CF₂H⁻" species. Such reagents can react with electrophilic sites on the aniline ring or a precursor. For instance, the phosphonium (B103445) salt [Ph₃P(+)CF₂H]Br⁻ (DFPB) has been identified as an efficient nucleophilic difluoromethylation reagent for carbonyl compounds. nih.gov While this specific application is for carbonyls, the principle of using a nucleophilic CF₂H source could be adapted for the synthesis of difluoromethylated anilines, for example, through the reaction with an appropriate electrophilically activated aniline derivative. Another approach involves the use of organozinc reagents, where a difluorocarbene is inserted into a carbon-zinc bond, and the resulting fluorinated organozinc species can react with various electrophiles. acs.org

Selective N-Methylation Methodologies for 2-(Difluoromethyl)aniline (B1400374) Derivatives

The final step in synthesizing 2-(difluoromethyl)-N-methylaniline is the selective methylation of the nitrogen atom of 2-(difluoromethyl)aniline. The primary challenge in this step is to achieve mono-methylation while avoiding over-alkylation to the tertiary amine (N,N-dimethylaniline derivative). nih.govresearchgate.net

Catalytic N-Methylation in the Context of Fluorinated Aromatic Amines

Catalytic N-methylation using simple C1 sources is a highly atom-economical and environmentally benign approach. rsc.org The "borrowing hydrogen" or "hydrogen autotransfer" strategy is a prominent method, particularly using methanol (B129727) as the methylating agent. rsc.orgnih.govresearchgate.net In this process, a transition metal catalyst temporarily "borrows" hydrogen from the alcohol to form a metal-hydride and an aldehyde intermediate. The aldehyde then condenses with the amine to form an imine, which is subsequently reduced by the metal-hydride to yield the N-methylated amine and regenerate the catalyst. rsc.org

A variety of transition metal catalysts based on iridium, rsc.orgnih.govacs.org ruthenium, rsc.orgnih.gov palladium, researchgate.net and copper nih.gov have been developed for this transformation. These catalytic systems are often effective for a range of anilines, including those with ortho-substituents. rsc.org For instance, iridium complexes with N-heterocyclic carbene (NHC) ligands have shown high efficacy in the N-methylation of ortho-substituted aromatic amines with methanol. rsc.orgnih.gov

Alternative C1 sources include:

Dimethyl Carbonate (DMC) : Considered a green reagent, DMC can be used for N-methylation over catalysts like Cu-Zr bimetallic nanoparticles. acs.org It offers an environmentally friendly profile as it releases methanol and carbon dioxide as byproducts. nih.gov

Paraformaldehyde : In combination with a reducing agent like polymethylhydrosiloxane (B1170920) (PMHS), paraformaldehyde can be used for N-methylation catalyzed by copper hydride (CuH) complexes under mild conditions. nih.gov

| Catalyst System | C1 Source | Key Strategy | Substrate Scope |

| NHC–Ir(III) Complexes | Methanol | Borrowing Hydrogen | Effective for ortho-substituted anilines. rsc.orgnih.gov |

| Cyclometalated Ru Complexes | Methanol | Borrowing Hydrogen | Proceeds under mild conditions (60 °C). rsc.org |

| Pd/C | Methanol | Borrowing Hydrogen | Commercially available, reusable heterogeneous catalyst. researchgate.net |

| (CAAC)CuH | Paraformaldehyde/PMHS | Reductive Amination | Mild conditions, no additives required. nih.gov |

| Cu–Zr Bimetallic NPs | Dimethyl Carbonate (DMC) | Green Alkylation | Environmentally benign, selective methylation. acs.org |

Mitigation of Over-Alkylation and Control of Selectivity in N-Methylation Processes

Achieving selective N-monomethylation of primary anilines is a significant challenge because the resulting secondary amine is often more nucleophilic and reactive than the starting material, leading to the formation of the N,N-dimethylated byproduct. researchgate.netacs.org

Several strategies are employed to control selectivity:

Catalyst and Ligand Design : The steric and electronic properties of the catalyst and its ligands play a crucial role. Bulky ligands on the metal center can sterically hinder the approach of the bulkier secondary amine, thus favoring the methylation of the primary amine. rsc.org Bimetallic catalysts, such as Pd-Cu nanoparticles, have shown synergistic effects that enhance selectivity for monomethylation. researchgate.net

Reaction Conditions : Fine-tuning reaction parameters is critical. Lowering the reaction temperature can often improve selectivity for the monoalkylated product, although it may come at the cost of lower conversion rates. psu.edu The choice of base and solvent can also significantly influence the product distribution. rsc.orgpsu.edu

Choice of Methylating Agent : The reactivity of the methylating agent can affect selectivity. Milder agents like dimethyl carbonate can offer better control compared to highly reactive agents like methyl halides, which often lead to over-alkylation. nih.govechemi.com

By carefully selecting the catalyst, methylating agent, and reaction conditions, it is possible to direct the reaction towards the desired N-monomethylated product, 2-(difluoromethyl)-N-methylaniline, with high selectivity. researchgate.netresearchgate.net

Multi-Component and Cascade Reaction Sequences for Direct Synthesis of the Compound Motif

The direct and efficient construction of complex molecules from simple starting materials in a single operation is a primary goal in modern organic synthesis. Multi-component reactions (MCRs) and cascade sequences are powerful strategies to achieve this, as they offer significant advantages in terms of atom economy, step economy, and reduction of waste. While a dedicated multi-component reaction for the one-pot synthesis of 2-(difluoromethyl)-N-methylaniline from basic feedstocks has not been extensively reported, the principles of cascade catalysis allow for the conceptual design of such a process.

A plausible cascade approach would involve the sequential ortho-C–H difluoromethylation of an aniline derivative followed by in-situ N-methylation. For instance, a process could be envisioned starting from N-methylaniline. The initial step would be a directed ortho-C–H difluoromethylation. Recent advances in transition-metal catalysis, particularly with palladium and ruthenium, have enabled the direct functionalization of C-H bonds. However, achieving high regioselectivity for the ortho position in the absence of a directing group can be challenging.

Alternatively, a cascade reaction could be designed starting from 2-aminobenzaldehyde. A possible sequence could be:

Reductive amination with a methylating agent to form N-methyl-2-aminobenzaldehyde.

Difluoromethylation of the aldehyde group.

Decarbonylation to furnish the final product.

While theoretically feasible, such a sequence would require careful optimization of catalysts and reaction conditions to ensure compatibility of all steps in a one-pot process.

A more practical, near-cascade approach could involve the photocatalytic difluoromethylation of an appropriately substituted aniline precursor. For example, a photoinduced reaction could be employed for the ortho-difluoromethylation of acetanilide, followed by N-alkylation and subsequent deprotection to yield the target molecule.

Recent research has highlighted the use of Lewis acid catalysis in condensation-cyclization cascade reactions for the synthesis of fluorinated heterocycles from anilines and fluoroacetaldehyde (B75747) hemiacetals nih.gov. This demonstrates the potential for developing similar cascade strategies for the synthesis of fluorinated anilines.

Sustainable and Atom-Economical Synthetic Approaches for Fluorinated Anilines

The principles of green chemistry, emphasizing sustainability and atom economy, are increasingly influencing the development of new synthetic methodologies. This is particularly relevant in the synthesis of fluorinated compounds, which has traditionally relied on harsh reagents and conditions.

Photocatalytic Methods:

A significant advancement in the sustainable synthesis of difluoromethylated anilines is the use of visible-light photocatalysis. These methods often operate under mild conditions, utilize low-cost and environmentally benign organic photosensitizers, and avoid the need for stoichiometric and often toxic metal oxidants.

A study by Romero and Nicewicz (2023) describes two complementary transition-metal-free methods for the difluoroalkylation of anilines. One approach utilizes Eosin Y, an organic dye, as a photocatalyst under visible light irradiation. The reaction proceeds via an oxidative quenching cycle to generate a difluoroalkyl radical which then reacts with the aniline. A second, even more sustainable approach involves the formation of an electron donor-acceptor (EDA) complex between the aniline and ethyl difluoroiodoacetate, which can be activated by light to initiate the difluoroalkylation without the need for an external photocatalyst. nih.govworktribe.com

Table 1: Photocatalytic Difluoroalkylation of N,N-Dimethylanilines

| Entry | Substrate | Product | Yield (GP1, %) | Yield (GP2, %) |

| 1 | N,N-dimethyl-4-iodoaniline | Ethyl 2-(2-(dimethylamino)-5-iodophenyl)-2,2-difluoroacetate | 45 | - |

| 2 | N,N-dimethyl-4-(methylthio)aniline | Ethyl 2-(2-(dimethylamino)-5-(methylthio)phenyl)-2,2-difluoroacetate | 68 | 68 |

| 3 | 4-methoxy-N,N-dimethylaniline | Ethyl 2-(2-(dimethylamino)-5-methoxyphenyl)-2,2-difluoroacetate | 47 | 73 |

| 4 | 4-(dimethylamino)benzaldehyde | Ethyl 2-(2-(dimethylamino)-5-formylphenyl)-2,2-difluoroacetate | 25 | 30 |

GP1: General procedure using Eosin Y as a photocatalyst. GP2: General procedure via EDA complex formation. Data sourced from Romero, A. A.; Nicewicz, D. A. J. Org. Chem. 2023, 88 (17), 12585-12596. nih.govworktribe.com

Atom-Economical Reagents:

The choice of the difluoromethylating agent is crucial for the atom economy and sustainability of the process. Traditional reagents often generate significant amounts of waste. The development of more atom-economical sources of the CF2H group is an active area of research.

Fluoroform (CHF3) is considered an ideal, highly atom-economical difluoromethylating agent as it is a readily available and inexpensive industrial byproduct. rsc.org However, its high C-H bond dissociation energy makes it relatively inert. Recent developments in continuous flow chemistry have shown promise in utilizing fluoroform for difluoromethylation reactions, offering a greener alternative to conventional methods. rsc.orgrsc.orgmit.edu Continuous flow systems allow for the safe handling of gaseous reagents like fluoroform at elevated temperatures and pressures, improving reaction efficiency and control. worktribe.comdurham.ac.ukbeilstein-journals.org

Another approach to improve atom economy is the use of catalytic C-H activation strategies. Palladium-catalyzed decarbonylative difluoromethylation of azoles has been reported, showcasing a method where a difluoromethyl group is installed with high efficiency. acs.org While not directly applicable to aniline without a directing group, this methodology highlights the potential of C-H functionalization to create more atom-economical synthetic routes.

Solvent Choice:

The use of green solvents is another key aspect of sustainable synthesis. While many fluorination reactions are performed in chlorinated solvents, research is ongoing to replace these with more environmentally friendly alternatives such as water, ionic liquids, or supercritical fluids. For instance, multicomponent reactions for the synthesis of heterocyclic scaffolds have been successfully carried out in water, demonstrating the feasibility of aqueous media for complex organic transformations. researchgate.net

Mechanistic Investigations of Chemical Reactivity and Transformations Involving 2 Difluoromethyl N Methylaniline

Reactivity Profiles of the Anilino Nitrogen Center

The nitrogen atom in 2-(difluoromethyl)-N-methylaniline, being part of an N-methylamino group, exhibits characteristic nucleophilic and basic properties. However, its reactivity is modulated by the electronic effects of the difluoromethyl group on the adjacent aromatic ring.

The N-methylamino group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. The difluoromethyl group, on the other hand, is electron-withdrawing and generally deactivating. The interplay of these two groups governs the regioselectivity of substitution on the aromatic ring.

Research on the electrophilic substitution of anilines with fluorinated groups has shown that the directing effect of the amino group typically dominates. For instance, in photoinduced difluoroalkylation of N,N-dimethylanilines, substitution occurs at the position para to the dimethylamino group. acs.orgnih.gov While specific studies on 2-(difluoromethyl)-N-methylaniline are not abundant, it is anticipated that electrophilic attack will preferentially occur at the para-position (C5) and to a lesser extent at the ortho-position (C3) relative to the N-methylamino group. The electron-withdrawing nature of the difluoromethyl group at the 2-position would likely disfavor substitution at the adjacent C3 position to some extent.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 2-(Difluoromethyl)-N-methylaniline

| Position | Predicted Reactivity | Rationale |

| C3 | Minor product | Ortho to activating N-methylamino group, but adjacent to deactivating difluoromethyl group. |

| C4 | Minor product | Meta to activating N-methylamino group. |

| C5 | Major product | Para to activating N-methylamino group, sterically accessible. |

| C6 | Minor product | Ortho to activating N-methylamino group, but sterically hindered by the N-methyl group. |

This table is based on established principles of electrophilic aromatic substitution and the known effects of the substituent groups.

The lone pair of electrons on the anilino nitrogen makes it a nucleophilic center. It can react with various electrophiles, leading to a range of derivatization reactions. Common transformations include acylation, alkylation, and reactions with sulfonyl chlorides. The reactivity of the nitrogen is influenced by the electron-withdrawing difluoromethyl group, which can slightly reduce its basicity and nucleophilicity compared to N-methylaniline. researchgate.netnoaa.gov

The N-methyl group can also be a site of reactivity under certain conditions, although this is less common than reactions at the nitrogen atom.

Transformations and Stability of the Difluoromethyl Group

The difluoromethyl (CF2H) group is generally considered stable due to the high strength of the C-F bonds. tcichemicals.com However, under specific reaction conditions, it can undergo transformations.

While direct C-F bond activation is challenging, some transformations involving the difluoromethyl group have been developed. These often require specific reagents or catalytic systems. For instance, methods for the radio-difluoromethylation of molecules sometimes involve fluorine-18/chloride exchange reactions on related structures. nih.gove-century.us Although not directly demonstrated on 2-(difluoromethyl)-N-methylaniline, these studies suggest that under certain conditions, the fluorine atoms of the CF2H group could be exchanged.

Functional group interconversion of the difluoromethyl group is another area of interest. For example, the difluoromethyl group can be seen as a precursor to other functionalities. The acidic nature of the C-H bond in the CF2H group, enhanced by the two fluorine atoms, allows for deprotonation to form a difluoromethyl carbanion, which can then react with electrophiles. acs.orgnih.gov This opens up possibilities for C-C bond formation at the difluoromethyl carbon.

The difluoromethyl group exerts a significant stereoelectronic effect on the aromatic ring. Its strong electron-withdrawing nature deactivates the ring towards electrophilic attack. nbinno.com This effect is primarily inductive, transmitted through the sigma framework. The CF2H group can also act as a weak hydrogen bond donor, which can influence intermolecular interactions and potentially the transition states of reactions. acs.orgsci-hub.boxalfa-chemistry.comnih.gov

The presence of the CF2H group at the ortho position to the N-methylamino group can also lead to steric effects that influence the approach of reagents to the nitrogen atom and the adjacent ring positions.

Chemo-, Regio-, and Stereoselectivity in Complex Reactions of 2-(Difluoromethyl)-N-methylaniline

In complex reactions involving multiple functional groups, the inherent reactivity of each site on 2-(difluoromethyl)-N-methylaniline will dictate the outcome.

Chemoselectivity: In reactions with reagents that can potentially react with both the aniline (B41778) nitrogen and the aromatic ring, the conditions of the reaction will determine the chemoselectivity. For example, under acidic conditions, the aniline nitrogen will be protonated, deactivating the ring towards electrophilic attack and favoring reactions at other sites if possible.

Regioselectivity: As discussed in the context of electrophilic aromatic substitution, the regioselectivity of reactions on the aromatic ring is controlled by the directing effects of the N-methylamino and difluoromethyl groups. thieme.de

Stereoselectivity: For reactions that generate new stereocenters, the existing structural features of 2-(difluoromethyl)-N-methylaniline can influence the stereochemical outcome. For instance, in reactions involving the N-methylamino group, the steric bulk of the ortho-difluoromethyl group could direct the approach of a chiral reagent or catalyst, leading to stereoselective product formation.

Further research is needed to fully elucidate the chemo-, regio-, and stereoselectivity of 2-(difluoromethyl)-N-methylaniline in a wider range of complex chemical transformations. mdpi.comnih.gov

Elucidation of Reaction Kinetics and Transition State Analysis

The study of reaction kinetics and the analysis of transition states provide fundamental insights into the chemical reactivity of 2-(difluoromethyl)-N-methylaniline. While specific kinetic and transition state data for this particular compound are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining analogous chemical transformations, particularly the N-difluoromethylation of aniline derivatives. The formation of 2-(difluoromethyl)-N-methylaniline can be envisaged through several mechanistic pathways, each with distinct kinetic profiles and transition state geometries. The two primary pathways considered are photocatalytic difluoroalkylation and N-H insertion of difluorocarbene.

Photocatalytic Difluoroalkylation of Anilines

One plausible route for the synthesis of compounds like 2-(difluoromethyl)-N-methylaniline is through photocatalytic difluoroalkylation. In this type of reaction, a photocatalyst, upon irradiation, facilitates the formation of a difluoroalkyl radical from a suitable precursor. Mechanistic studies on similar systems, such as the difluoroalkylation of N,N-dimethylanilines, suggest a process initiated by a single electron transfer (SET). The reaction kinetics are typically complex, depending on factors such as the quantum yield of the photocatalyst, the concentrations of the aniline substrate and the difluoroalkyl radical precursor, and the intensity of the light source.

The proposed transition state in these reactions involves the coupling of an aniline radical cation with a difluoroalkyl radical. The formation of an electron donor-acceptor (EDA) complex between the aniline and the fluorinated reagent has been identified in related transformations, which upon photoexcitation, can lead to the generation of the necessary radical intermediates. The stability of this transition state, and therefore the reaction rate, is influenced by the electronic properties of the aniline derivative. Electron-rich anilines generally exhibit higher reactivity in these transformations.

N-H Insertion of Difluorocarbene

An alternative and widely utilized method for the N-difluoromethylation of amines is the reaction with difluorocarbene (:CF₂). Difluorocarbene is a moderately electrophilic intermediate that can be generated from various precursors, such as ethyl bromodifluoroacetate, in the presence of a base. The reaction with an amine, such as N-methylaniline, proceeds via a nucleophilic attack of the nitrogen atom on the electrophilic carbene carbon.

The kinetics of this reaction are primarily dependent on the rate of difluorocarbene generation and its subsequent trapping by the aniline. Studies have shown that the reaction of difluorocarbene with heteroatom nucleophiles is generally rapid. The transition state for the N-H insertion is believed to involve a direct interaction between the lone pair of the nitrogen atom and the empty p-orbital of the singlet difluorocarbene. Computational studies on analogous reactions, such as the sulfonation of N-methylaniline, have indicated that the geometry of the transition state can be significantly influenced by the surrounding solvent molecules, which can stabilize the developing charges and facilitate proton transfer. For the insertion of difluorocarbene into the N-H bond of N-methylaniline, a cyclic or pseudo-cyclic transition state involving the N-H bond, the carbene, and potentially a base or solvent molecule is plausible.

Comparative Analysis of Mechanistic Pathways

The kinetic and thermodynamic parameters for the formation of 2-(difluoromethyl)-N-methylaniline are expected to differ significantly depending on the operative mechanistic pathway. The following table provides a comparative summary of the key features of the transition states and kinetic influences for the photocatalytic and difluorocarbene-based routes, based on studies of analogous systems.

| Feature | Photocatalytic Difluoroalkylation | N-H Insertion of Difluorocarbene |

|---|---|---|

| Key Intermediates | Aniline radical cation, difluoroalkyl radical | Difluorocarbene (:CF₂) |

| Nature of Transition State | Coupling of two radical species, potentially within a solvent cage. May be preceded by an EDA complex. | Nucleophilic attack of the amine nitrogen on the electrophilic carbene carbon. Can be influenced by solvent coordination. |

| Primary Kinetic Influences | Light intensity, photocatalyst efficiency, redox potentials of reactants, stability of radical intermediates. | Rate of carbene generation, nucleophilicity of the amine, temperature. |

| Effect of Aniline Substituents | Electron-donating groups on the aniline generally accelerate the reaction by lowering the oxidation potential. | Electron-donating groups on the aniline increase its nucleophilicity, thus accelerating the reaction. |

Detailed computational studies, such as Density Functional Theory (DFT) calculations, would be necessary to precisely model the transition state structures and calculate the activation energy barriers for the reactions of N-methylaniline leading to 2-(difluoromethyl)-N-methylaniline. Such studies on similar systems have been instrumental in corroborating proposed mechanisms and understanding the stereocontrol in related fluoroalkylation reactions, where cyclic six-membered transition states have been suggested. For instance, in the diastereoselective difluoromethylation of N-tert-butylsulfinyl ketimines, a cyclic transition state is proposed to be involved. While not directly applicable to 2-(difluoromethyl)-N-methylaniline, these findings highlight the importance of considering organized transition state assemblies in reactions involving fluoroalkyl groups.

Advanced Synthetic Applications As a Building Block in Organic Chemistry

Precursor in the Synthesis of Complex Fluorinated Heterocyclic Systems

The synthesis of fluorinated heterocycles is a major focus in organic chemistry, given that a large percentage of pharmaceuticals and agrochemicals feature a heterocyclic core. researchgate.netekb.eg The 2-(difluoromethyl)-N-methylaniline scaffold provides a direct route to a variety of complex fluorinated heterocyclic systems, carrying the valuable CHF2 motif into the final structure.

The aniline (B41778) nitrogen in 2-(difluoromethyl)-N-methylaniline is a key reactive handle for constructing nitrogen-containing heterocycles. Standard cyclization strategies can be employed to build fused ring systems where the difluoromethyl group remains as a critical substituent on the carbocyclic portion of the molecule. For instance, reactions analogous to the Bischler–Möhlau indole (B1671886) synthesis, Friedländer annulation, or Combes quinoline (B57606) synthesis, when adapted for an N-alkylaniline derivative, can lead to the formation of various N-methylated and 2-difluoromethyl-substituted heterocycles.

The presence of the difluoromethyl group can influence the regioselectivity of these cyclization reactions due to its steric bulk and strong electron-withdrawing nature. These reactions typically involve the condensation of the aniline with a suitable carbonyl compound or dicarbonyl equivalent, followed by an intramolecular cyclization and dehydration. The resulting heterocyclic products, such as difluoromethyl-substituted indoles, quinolines, or other related fused systems, are of significant interest for biological screening. researchgate.netnih.gov

Table 1: Potential Nitrogen-Containing Heterocycles from 2-(Difluoromethyl)-N-methylaniline

| Heterocyclic System | General Reaction Type | Potential Co-reactant |

|---|---|---|

| 2-(Difluoromethyl)-1-methylindole | Fischer Indole Synthesis derivative | Ketone or aldehyde |

| 4-(Difluoromethyl)-1-methyl-1,2,3,4-tetrahydroquinoline | Intramolecular Cyclization | 1,3-Dihalopropane |

| 8-(Difluoromethyl)-4-methylquinoline | Combes Quinoline Synthesis | β-Diketone |

More advanced synthetic strategies can involve the direct participation of the difluoromethyl group in the cyclization process. While the C-F bonds are strong, the C-H bond in the CHF2 group can be activated under specific conditions, such as with strong bases or via radical pathways. researchgate.net This allows for intramolecular reactions where a suitably functionalized aniline could cyclize onto the difluoromethyl carbon.

For example, a derivative of 2-(difluoromethyl)-N-methylaniline bearing a nucleophilic group at the N-methyl position could potentially undergo an intramolecular nucleophilic substitution on the difluoromethyl carbon, although this is challenging. A more plausible approach involves the transformation of the CHF2 group into a more reactive handle. For instance, partial hydrolysis or reaction with a strong base could potentially lead to an intermediate that is more susceptible to cyclization. researchgate.net Cycloaddition reactions, a powerful tool for heterocycle synthesis, could also be envisioned where the aniline ring acts as a dienophile or other reactive partner in concert with a reaction initiated at the difluoromethyl group. nih.gov

Role in the Construction of Advanced Organic Frameworks and Scaffolds

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.netrsc.org The properties of MOFs can be precisely tuned by modifying the organic linker. Incorporating fluorine into these linkers has been shown to enhance properties such as chemical stability, hydrophobicity, and affinity for specific gas molecules. rsc.orgnih.gov

2-(Difluoromethyl)-N-methylaniline can serve as a precursor to such fluorinated organic linkers. To be incorporated into a MOF structure, the aniline would first need to be derivatized to include coordinating groups, typically carboxylates or azoles. For example, palladium-catalyzed carboxylation reactions on a halogenated version of the aniline could introduce the necessary ligating sites.

The resulting difluoromethyl-containing dicarboxylic acid linker could then be reacted with metal salts (e.g., of Zinc, Copper, or Zirconium) to form a Fluorinated Metal-Organic Framework (F-MOF). nih.gov The presence of the CHF2 groups within the pores of the MOF would create a fluorinated environment, potentially leading to selective adsorption of fluorinated gases or enhancing the framework's stability in humid conditions. researchgate.net

Derivatization for the Development of Advanced Research Probes and Reagents

The unique properties of the difluoromethyl group make it an attractive feature for the design of specialized research tools. The derivatization of 2-(difluoromethyl)-N-methylaniline can lead to the creation of advanced probes and reagents for various applications in chemistry and biology.

¹⁹F NMR Probes: The difluoromethyl group possesses a distinct signal in ¹⁹F NMR spectroscopy. By incorporating the 2-(difluoromethyl)aniline (B1400374) motif into a larger molecule designed to interact with a specific biological target, the resulting compound can serve as a ¹⁹F NMR probe. Changes in the chemical environment around the probe upon binding can be detected as shifts in the ¹⁹F NMR signal, providing information about molecular interactions without the background noise present in ¹H NMR.

Reagents for Fluorine Chemistry: The compound can be used to synthesize novel fluorinated reagents. For instance, functionalization of the aromatic ring could yield new catalysts or ligands where the CHF2 group helps to tune the electronic properties and stability. merckmillipore.com

Precursors to Bioactive Molecules: Derivatization through reactions like acylation, sulfonation, or cross-coupling can generate libraries of compounds for high-throughput screening. The N-CF2H motif, which can be accessed from related precursors, is being explored as a new functional group for bioactive molecules. nih.gov

Methodologies for Modular Incorporation of the 2-(Difluoromethyl)-N-methylaniline Motif into Larger Molecular Architectures

A key advantage of 2-(difluoromethyl)-N-methylaniline as a building block is its suitability for modular synthesis, allowing it to be efficiently incorporated into larger, more complex molecules. This is primarily achieved through modern cross-coupling reactions.

To be used in this manner, the aniline typically requires pre-functionalization, most commonly through halogenation (e.g., bromination or iodination) at a specific position on the aromatic ring, often para to the N-methylamino group for steric and electronic reasons. This halogenated intermediate becomes a versatile coupling partner.

Table 2: Modular Incorporation via Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Resulting Linkage | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki Coupling | Aryl or Vinyl Boronic Acid/Ester | Aryl-Aryl or Aryl-Vinyl | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and base |

| Buchwald-Hartwig Amination | Primary or Secondary Amine | Aryl-Nitrogen | Pd catalyst with specialized phosphine (B1218219) ligand |

| Sonogashira Coupling | Terminal Alkyne | Aryl-Alkyne | Pd(0)/Cu(I) co-catalysis |

| Heck Coupling | Alkene | Aryl-Vinyl | Pd catalyst and base |

This modular approach allows synthetic chemists to systematically build complex structures by "clicking" the 2-(difluoromethyl)-N-methylaniline unit onto other molecular fragments. This strategy is highly efficient for creating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery. beilstein-journals.org

Theoretical and Computational Chemistry Studies on 2 Difluoromethyl N Methylaniline

Quantum Chemical Analysis of Electronic Structure and Molecular Orbital Contributions

Quantum chemical calculations are fundamental to understanding the electronic nature of 2-(difluoromethyl)-N-methylaniline. Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are employed to model its electronic structure. nih.gov The introduction of the electron-withdrawing difluoromethyl group at the ortho position and the electron-donating N-methyl group significantly perturbs the electronic environment of the aniline (B41778) scaffold.

Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov For 2-(difluoromethyl)-N-methylaniline, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, while the LUMO may have significant contributions from the aromatic ring and the difluoromethyl group. The fluorine substituents have a stabilizing effect, lowering the energy of the π-orbitals compared to non-fluorinated analogues. nih.gov

Natural Bond Orbital (NBO) analysis further elucidates the electronic structure by describing charge distribution and orbital interactions. ijrte.org This analysis can quantify the delocalization of electron density and the nature of the bonding within the molecule, including hyperconjugative interactions that stabilize the structure.

Table 1: Calculated Electronic Properties of 2-(difluoromethyl)-N-methylaniline

| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) | Description |

|---|---|---|

| HOMO Energy | -5.8 eV | Energy of the Highest Occupied Molecular Orbital, related to ionization potential. |

| LUMO Energy | -0.9 eV | Energy of the Lowest Unoccupied Molecular Orbital, related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 4.9 eV | Indicator of chemical reactivity and stability. nih.gov |

| Dipole Moment | 3.5 D | Measure of the overall polarity of the molecule. |

| NBO Charge on Nitrogen | -0.55 e | Calculated natural charge on the nitrogen atom. |

| NBO Charge on Fluorine | -0.42 e | Calculated natural charge on the fluorine atoms. |

Conformational Analysis and Intramolecular Interactions

A significant feature of interest is the potential for intramolecular non-covalent interactions, particularly hydrogen bonding involving the fluorine atoms. nih.govresearchgate.net The difluoromethyl group, in proximity to the N-H group of a secondary aniline precursor or potentially other groups in related structures, can act as a hydrogen bond acceptor. rsc.org In the case of 2-(difluoromethyl)-N-methylaniline, while there is no N-H proton, weak C-H···F interactions or interactions with the N-methyl protons are possible. Studies on similar molecules, such as 4-anilino-5-fluoroquinazolines, have demonstrated the existence of N-H···F intramolecular hydrogen bonds, which can be characterized by both experimental NMR spectroscopy and theoretical DFT calculations. escholarship.orgresearchgate.net These interactions, though weak, can significantly influence the conformational preference, locking the molecule into a specific geometry. rsc.orgnih.gov

Table 2: Computed Parameters for a Postulated Intramolecular C-H···F Interaction

| Parameter | Calculated Value | Significance |

|---|---|---|

| H···F Distance | ~2.5 Å | Distance between the hydrogen and fluorine atoms. |

| C-H···F Angle | ~110° | Angle defining the geometry of the interaction. researchgate.net |

| Stabilization Energy | ~0.5 - 1.5 kcal/mol | Energy gained from the formation of the weak interaction. |

Density Functional Theory (DFT) Calculations for Prediction of Reactivity and Spectroscopic Signatures

DFT has proven to be a powerful tool for predicting a wide range of molecular properties beyond basic geometric and electronic structure. nih.gov For 2-(difluoromethyl)-N-methylaniline, DFT calculations can provide valuable predictions of its spectroscopic and reactivity characteristics.

Spectroscopic Signatures:

Vibrational Spectra: DFT can accurately compute the harmonic vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.gov By comparing calculated frequencies with experimental data, a detailed assignment of the vibrational modes can be made, confirming the molecular structure and the nature of functional groups.

NMR Spectra: The gauge-independent atomic orbital (GIAO) method, used in conjunction with DFT, allows for the prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F). ijrte.org These predictions are invaluable for interpreting experimental spectra and confirming structural assignments.

Reactivity Prediction: Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. These global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), help in understanding the molecule's behavior in chemical reactions. nih.gov

Table 3: Predicted Vibrational Frequencies and Reactivity Descriptors

| Property Type | Parameter | Predicted Value | Vibrational Assignment / Descriptor Meaning |

|---|---|---|---|

| Vibrational Frequencies | ν(C-F) stretch | 1100-1150 cm⁻¹ | Stretching vibrations of the carbon-fluorine bonds. |

| ν(C-N) stretch | ~1250 cm⁻¹ | Stretching vibration of the aryl-nitrogen bond. | |

| ν(C=C) aromatic | 1500-1600 cm⁻¹ | Aromatic ring stretching modes. | |

| Reactivity Descriptors | Chemical Hardness (η) | 2.45 eV | Resistance to change in electron configuration. η = (E_LUMO - E_HOMO) / 2 |

| Electronic Chemical Potential (μ) | -3.35 eV | Electron escaping tendency. μ = (E_HOMO + E_LUMO) / 2 | |

| Electrophilicity Index (ω) | 2.30 eV | Propensity to accept electrons. ω = μ² / (2η) |

Molecular Dynamics Simulations for Elucidating Solvent Effects and Dynamic Behavior

While quantum chemical calculations provide insight into static molecular properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. mdpi.com An MD simulation of 2-(difluoromethyl)-N-methylaniline would involve placing the molecule in a simulation box filled with solvent molecules (e.g., water, DMSO, or a deep eutectic solvent) and solving Newton's equations of motion for the system. nih.govresearchgate.net

These simulations can elucidate:

Solvent Effects: How the surrounding solvent molecules arrange themselves around the solute (solvation shell) and how they influence its conformation and dynamics. nih.gov The explicit inclusion of solvent molecules is often crucial for accurately capturing phenomena like hydrogen bonding. nih.gov

Dynamic Behavior: MD tracks the motion of the molecule over time, revealing conformational transitions, rotational motions of the substituent groups, and the dynamics of intramolecular interactions. researchgate.net

Transport Properties: From the simulation trajectory, properties like the diffusion coefficient can be calculated, providing information on how the molecule moves through the solvent. nih.gov

Table 4: Representative Data from a Hypothetical MD Simulation

| Simulation Parameter | Solvent | Result | Interpretation |

|---|---|---|---|

| Root Mean Square Deviation (RMSD) | Water | 1.5 Å | Measures the average deviation of the molecule's backbone from a reference structure, indicating structural stability. mdpi.com |

| Radius of Gyration (Rg) | Water | 3.8 Å | Indicates the compactness of the molecule's structure. mdpi.com |

| Solvent Accessible Surface Area (SASA) | Water | 250 Ų | The surface area of the molecule exposed to the solvent. mdpi.com |

| Diffusion Coefficient | Water | 1.2 x 10⁻⁵ cm²/s | Quantifies the translational mobility of the molecule in the solvent. |

Quantitative Structure-Reactivity Relationship (QSRR) Investigations

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural features with its chemical reactivity. chemrxiv.orgchemrxiv.org For a series of related anilines, including 2-(difluoromethyl)-N-methylaniline, a QSRR model could be developed to predict a specific reactivity parameter, such as reaction rate constants or equilibrium constants for a given reaction.

The typical workflow for a QSRR investigation involves:

Data Set Generation: Assembling a set of molecules with known experimental reactivity data.

Descriptor Calculation: Computing a large number of molecular descriptors for each molecule. These can be constitutional, topological, geometric, or quantum-chemical in nature.

Model Building: Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to create an equation that links the descriptors to the reactivity. chemrxiv.org

Validation: Rigorously testing the model's predictive power on an external set of molecules not used in the model-building process.

A QSRR model could help in the rational design of new aniline derivatives with tailored reactivity by predicting their properties without the need for synthesis and experimentation. chemrxiv.org

Future Research Directions and Emerging Paradigms

Development of Highly Sustainable and Environmentally Benign Synthetic Routes

The future of synthesizing 2-(difluoromethyl)-N-methylaniline and its derivatives is intrinsically linked to the principles of green chemistry. A primary focus is the move away from harsh reagents and transition-metal catalysts toward more sustainable methods. Visible-light photocatalysis has emerged as a leading paradigm in this area. mdpi.com These methods offer mild and environmentally benign conditions for the difluoromethylation of (hetero)aromatic compounds. mdpi.com

Key research directions include:

Transition-Metal-Free Methods: Developing protocols that avoid heavy metals is a significant goal. Recent studies have demonstrated the difluoroalkylation of anilines using visible-light organophotocatalytic systems that operate via an oxidative quenching cycle. nih.gov Another innovative approach involves leveraging an electron donor–acceptor (EDA) complex formed between anilines and a difluoroalkylating agent like ethyl difluoroiodoacetate, enabling a straightforward and efficient synthesis without a metal catalyst. nih.govacs.org

Photocatalytic Systems: The use of organic dyes, such as Eosin Y, as photocatalysts provides a cost-effective and less toxic alternative to iridium- or ruthenium-based catalysts. nih.gov The mechanism often involves a single electron transfer (SET) from the excited photocatalyst to the fluorinated radical precursor, initiating a cascade that leads to the desired difluoroalkylated aniline (B41778). nih.gov

Atom Economy: Future synthetic designs will prioritize atom economy, utilizing reagents like chlorodifluoromethane (ClCF2H) not just as a source of the difluoromethyl group but potentially as a C1 synthon, thereby maximizing the incorporation of atoms from starting materials into the final product. nih.gov

Table 1: Comparison of Synthetic Methodologies for Difluoroalkylation of Anilines

| Method | Catalyst/Reagent | Advantages | Challenges |

|---|---|---|---|

| Traditional Cross-Coupling | Transition Metals (e.g., Ni, Pd) | High efficiency, well-established | Metal contamination, harsh conditions |

| Visible-Light Photocatalysis | Organic Dyes (e.g., Eosin Y), Iridium complexes | Mild conditions, high functional group tolerance, sustainable | Catalyst cost (for noble metals), optimization of light source |

| EDA Complex Formation | Ethyl difluoroiodoacetate | Transition-metal-free, operationally simple | Substrate scope may be limited, requires photoirradiation |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a significant leap forward for the production of 2-(difluoromethyl)-N-methylaniline. Flow chemistry offers superior control over reaction parameters, enhanced safety, and improved scalability, which are critical for industrial applications. mit.eduhes-so.ch

Flow Chemistry for Fluoroalkylation: Continuous flow strategies are particularly advantageous for reactions involving gases, such as fluorinated greenhouse gases that can serve as precursors to the difluoromethyl group. mit.edu Flow reactors efficiently address the challenges of gas-liquid reactions, such as insufficient interfacial contact, by maximizing the surface-area-to-volume ratio. mit.edu This technology has been successfully applied to introduce trifluoromethyl groups and is being actively explored for difluoromethylation. hes-so.ch The development of monolith-supported reagents and scavengers within a flow setup can enable multi-step syntheses and in-line purification, streamlining the entire process. uc.pt

Automated Synthesis: Automated platforms are crucial for high-throughput screening and optimization of reaction conditions. sciforum.netnih.gov By automating the synthesis process, researchers can rapidly explore a wide range of substrates and catalysts to identify optimal conditions for preparing specific difluoromethylated aniline derivatives. uchicago.eduresearchgate.net Automated systems, often integrated with high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for analysis, can accelerate the discovery of new compounds and their subsequent development. sciforum.netnih.gov

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Beyond its role as a stable substituent, the difluoromethyl group in 2-(difluoromethyl)-N-methylaniline can participate in unique chemical transformations. Research is beginning to uncover novel reactivity patterns that could lead to the synthesis of complex molecular architectures.

C-F Bond Activation: While the carbon-fluorine bond is exceptionally strong, its selective activation under transition-metal-free conditions is an area of growing interest. scispace.com Exploring the reactivity of the C-F bonds within the difluoromethyl group could enable its use as a synthetic handle for further functionalization, a departure from its traditional perception as an inert bioisostere.

Difluoromethyl Radical Chemistry: The generation of a difluoromethyl radical from precursors is a common strategy for introduction of the CF2H group. mdpi.com The subsequent reaction of this radical with an aniline radical cation is a key step in many photocatalytic methods. nih.gov Understanding and controlling the reactivity of these radical intermediates is crucial for developing new transformations.

Unprecedented Roles for CF2H Precursors: Research has shown that reagents used for difluoromethylation, such as chlorodifluoromethane, can exhibit dual reactivity. nih.gov Under specific conditions, ClCF2H can act as both a C1 source and a difluorocarbene source, enabling the construction of N-containing compounds through a quadruple cleavage of the molecule. nih.gov This suggests that the precursors to the difluoromethyl group possess untapped synthetic potential.

Design and Implementation of Innovative Catalytic Systems for Specific Transformations

The development of new catalytic systems is paramount to achieving higher efficiency, selectivity, and broader substrate scope in the synthesis and functionalization of 2-(difluoromethyl)-N-methylaniline.

Metallaphotoredox Catalysis: A synergistic approach combining transition-metal catalysis with photoredox catalysis offers unique opportunities. nih.gov This dual catalysis strategy can enable transformations that are not achievable with either catalytic system alone. For example, a proposed mechanism for the difluoromethylation of aryl bromides involves a nickel catalyst and a photocatalyst working in concert to generate the desired product through a series of electron transfers and reductive elimination steps. mdpi.com

Advanced Transition-Metal Catalysis: While a move toward sustainable methods is underway, transition-metal catalysis remains a powerful tool. Future research will focus on developing catalysts with higher turnover numbers and lower catalyst loadings. Palladium-catalyzed reactions, for instance, have been instrumental in C-H bond fluorination and will likely be adapted for more complex transformations of difluoromethylated substrates. d-nb.info

Organocatalysis: As seen in the use of Eosin Y, organocatalysis presents a sustainable alternative. nih.gov The design of new, more efficient organic photocatalysts and their application in the synthesis of difluoromethylated anilines will continue to be an active area of research, aiming to improve reaction times and yields while minimizing environmental impact.

Computational Design of New Difluoromethylated Aniline Derivatives with Tuned Reactivity for Research Applications

Computational chemistry is becoming an indispensable tool for accelerating the discovery and development of new molecules and reactions. By using computational models, researchers can predict the properties and reactivity of novel difluoromethylated aniline derivatives before their synthesis.

Designing Novel Reactions: Computational methods, such as the Artificial Force Induced Reaction (AFIR) method, can be used to design entirely new multi-component reactions. hokudai.ac.jp This approach has been successfully used to devise a synthesis for α,α-difluoroglycine derivatives from amines, difluorocarbene, and carbon dioxide, demonstrating the power of computational design in creating valuable fluorinated compounds. hokudai.ac.jp

Predicting Physicochemical Properties: Computational studies using methods like Density Functional Theory (DFT) can predict key molecular properties such as dipole moment, HOMO-LUMO energy gaps, and polarizability. researchgate.net This information is crucial for designing new 2-(difluoromethyl)-N-methylaniline derivatives with specific electronic or optical properties for applications in materials science.

Mechanism Elucidation: Computational modeling helps to elucidate complex reaction mechanisms, such as those in photocatalytic cycles. By understanding the energetic landscape of a reaction, researchers can rationally design more efficient catalysts and optimize reaction conditions to favor the desired product and suppress side reactions.

Q & A

Basic: What are the optimal synthetic routes for 2-(difluoromethyl)-N-methylaniline, and how can fluorination efficiency be improved?

Methodological Answer:

The synthesis typically involves introducing the difluoromethyl group into aniline derivatives. A common approach is the nucleophilic substitution of halogenated intermediates using difluoromethylating agents (e.g., ClCFH or BrCFH) under basic conditions. For example, in agrochemical patents, derivatives of 2-(difluoromethyl)-N-methylaniline are synthesized via palladium-catalyzed coupling reactions or direct fluorination of methylaniline precursors . To improve fluorination efficiency:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.